molecular formula C14H16N2O3S B12698962 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate CAS No. 199172-89-9

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate

Cat. No.: B12698962
CAS No.: 199172-89-9
M. Wt: 292.36 g/mol
InChI Key: FUMCHPBBEZENQK-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propylamine with prop-2-enyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives .

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    2-amino-6-methylbenzothiazole: Used in the synthesis of various bioactive compounds.

    3-(3-oxo-1,2-benzothiazol-2-yl)-N-(phenylmethyl)benzamide: Studied for its potential therapeutic applications

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylcarbamate group enhances its potential as a versatile intermediate for further chemical modifications and its ability to interact with a wide range of biological targets .

Properties

CAS No.

199172-89-9

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate

InChI

InChI=1S/C14H16N2O3S/c1-2-8-15-14(18)19-10-5-9-16-13(17)11-6-3-4-7-12(11)20-16/h2-4,6-7H,1,5,8-10H2,(H,15,18)

InChI Key

FUMCHPBBEZENQK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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